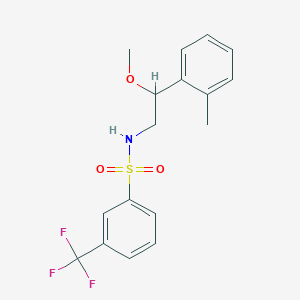
N-(2-methoxy-2-(o-tolyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Radioligand Applications
A high-yield synthesis technique for a closely related compound, N-(4-diethylamino)benzyl-4-[¹¹C]methoxy-N-(p-tolyl)benzenesulfonamide, was developed as a potential PET selective CB2 radioligand. This process involves a three-step synthesis from 4-(diethylamino)benzaldehyde and p-toluidine, achieving 75-84% overall chemical yield. The final product exhibits high specificity and selectivity for CB2 receptors over CB1, suggesting its utility in PET imaging for CB2-related biological research (Gao et al., 2014).
Antiproliferative Activity
Research on N-substituted benzenesulfonamides, including compounds with methoxy groups, has shown promising antiproliferative activities. Novel derivatives of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides were synthesized and demonstrated significant antiproliferative effects against various tumor cell lines, including breast cancer and neuroblastoma. These findings suggest the potential of such compounds in developing new anticancer agents (Motavallizadeh et al., 2014).
Photodynamic Therapy for Cancer Treatment
The synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups demonstrated high singlet oxygen quantum yields, making them suitable for photodynamic therapy applications in cancer treatment. These compounds exhibit good fluorescence properties and appropriate photodegradation quantum yields, highlighting their potential as Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).
Chemical Synthesis and Catalysis
Benzenesulfonamide derivatives have been utilized in chemical synthesis and catalysis, demonstrating their versatility in organic chemistry. For example, the combination of S-(4-methoxyphenyl) benzenethiosulfinate and trifluoromethanesulfonic anhydride was used for the generation of glycosyl triflates from thioglycosides, showcasing a metal-free, powerful thiophile for activating thioglycosides in glycosidic linkage formation (Crich & Smith, 2000).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[2-methoxy-2-(2-methylphenyl)ethyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO3S/c1-12-6-3-4-9-15(12)16(24-2)11-21-25(22,23)14-8-5-7-13(10-14)17(18,19)20/h3-10,16,21H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWFAHJEXBILNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


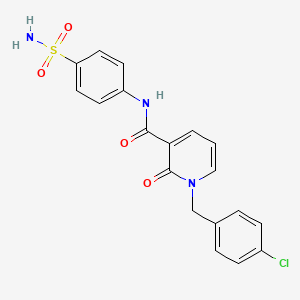
methanone](/img/structure/B2890427.png)

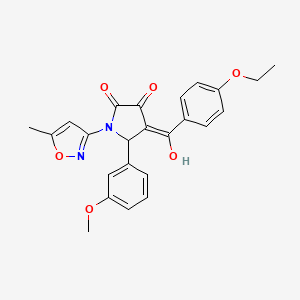

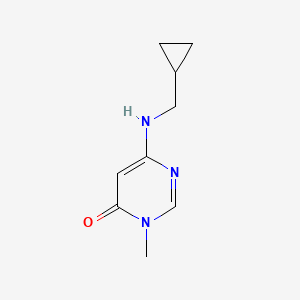
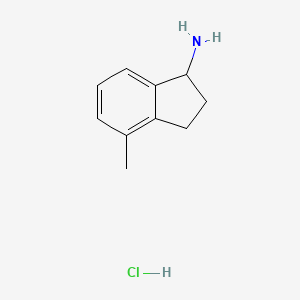
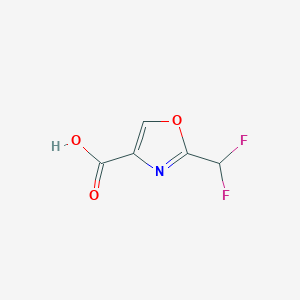
![(5-Methylpyrazin-2-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2890437.png)
![Methyl 2-(pyrazine-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2890439.png)
![[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2890440.png)
![(Z)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)but-2-enamide](/img/structure/B2890441.png)
